molecular formula C7H6BrClO4S2 B13125307 Ethyl 4-bromo-3-chlorosulfonylthiophene-2-carboxylate

Ethyl 4-bromo-3-chlorosulfonylthiophene-2-carboxylate

Cat. No.: B13125307
M. Wt: 333.6 g/mol
InChI Key: KIYYXFGNJYSPNO-UHFFFAOYSA-N
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Description

Ethyl 4-bromo-3-chlorosulfonylthiophene-2-carboxylate is a multifunctional thiophene derivative designed for advanced organic synthesis and medicinal chemistry research. Its structure incorporates both a bromo and a highly reactive chlorosulfonyl group on the thiophene ring, making it a valuable scaffold for constructing complex molecules. Thiophene-based compounds are recognized for their wide range of therapeutic applications, serving as key intermediates in developing agents with antimicrobial , anti-inflammatory, and antitumor activities . The reactive handles on this compound allow for sequential functionalization; the chlorosulfonyl group can be displaced by nucleophiles like amines to create sulfonamides, while the bromo group and ester are amenable to cross-coupling reactions and hydrolysis, respectively . This enables researchers to efficiently generate a diverse library of derivatives for structure-activity relationship (SAR) studies. As a versatile building block, its primary research value lies in the exploration and development of new pharmacologically active compounds, particularly in the search for novel antibiotics to combat resistant strains of bacteria . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C7H6BrClO4S2

Molecular Weight

333.6 g/mol

IUPAC Name

ethyl 4-bromo-3-chlorosulfonylthiophene-2-carboxylate

InChI

InChI=1S/C7H6BrClO4S2/c1-2-13-7(10)5-6(15(9,11)12)4(8)3-14-5/h3H,2H2,1H3

InChI Key

KIYYXFGNJYSPNO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=CS1)Br)S(=O)(=O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of thiophene derivatives, including ethyl 4-bromo-3-chlorosulfonylthiophene-2-carboxylate, typically involves the condensation of various substrates. Common synthetic methods include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These methods often involve the use of sulfurizing agents like phosphorus pentasulfide (P4S10) and basic conditions to facilitate the formation of the thiophene ring .

Industrial Production Methods: Industrial production of thiophene derivatives may involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-bromo-3-chlorosulfonylthiophene-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of ethyl 4-bromo-3-chlorosulfonylthiophene-2-carboxylate involves its interaction with molecular targets through various pathways:

Comparison with Similar Compounds

Ethyl 4-bromothiophene-2-carboxylate

Key Differences :

  • Structure : Lacks the 3-chlorosulfonyl group present in the target compound.
  • Reactivity : The absence of the chlorosulfonyl group reduces electrophilicity, limiting its utility in nucleophilic substitution reactions.
  • Synthesis : Simpler to prepare, as it avoids the sulfonation and chlorination steps required for introducing the chlorosulfonyl group.
  • Applications : Primarily used as a precursor for Suzuki-Miyaura cross-coupling reactions due to the bromine substituent .

Ethyl 4-(3-bromo-2-thienyl)-2-oxo-6-phenylcyclohex-3-ene-1-carboxylate

Key Differences :

  • Structure : Incorporates a cyclohexene ring and phenyl group, increasing steric bulk and complexity.
  • Electronic Effects : The electron-withdrawing ketone (2-oxo) group modifies conjugation patterns, contrasting with the sulfonyl group’s strong inductive effects in the target compound.

Ethyl 6-bromo-5-[2-(4-fluorophenyl)-2-oxoethoxy]-2-phenyl-1-benzofuran-3-carboxylate

Key Differences :

  • Core Heterocycle : Benzofuran (oxygen-containing) vs. thiophene (sulfur-containing), altering aromaticity and electronic properties.
  • Substituents : The 4-fluorophenyl group enhances lipophilicity, a trait absent in the target compound.
  • Applications : The benzofuran scaffold is favored in drug design for its bioavailability, whereas the target compound’s chlorosulfonyl group may improve binding affinity in enzyme inhibitors .

Data Table: Comparative Properties of Thiophene and Benzofuran Derivatives

Property Ethyl 4-bromo-3-chlorosulfonylthiophene-2-carboxylate Ethyl 4-bromothiophene-2-carboxylate Ethyl 6-bromo-5-[2-(4-fluorophenyl)-2-oxoethoxy]-2-phenyl-1-benzofuran-3-carboxylate
Molecular Formula C₇H₆BrClO₄S₂ C₇H₇BrO₂S C₂₅H₁₈BrFO₅
Molecular Weight (g/mol) ~337.6 247.1 497.3
Key Functional Groups Br, ClSO₂, CO₂Et Br, CO₂Et Br, FPh, CO₂Et, benzofuran
Electron Density on Ring Reduced (electron-withdrawing ClSO₂) Moderate (Br is weakly deactivating) Increased (oxygen in benzofuran donates electron density)
Common Applications Drug precursors, sulfonamide synthesis Cross-coupling reactions Anticancer agents, kinase inhibitors
Synthetic Complexity High (multiple functionalization steps) Low Moderate (requires benzofuran ring formation)

Research Findings and Challenges

  • Stability : The compound is moisture-sensitive due to the reactive ClSO₂ group, necessitating anhydrous handling—a drawback compared to stable benzofuran derivatives .
  • Crystallographic Data: Limited structural studies exist for the target compound, though analogs like Ethyl 4-(3-bromo-2-thienyl)-2-oxo-6-phenylcyclohex-3-ene-1-carboxylate demonstrate the utility of SHELX software in resolving complex heterocycles .

Biological Activity

Ethyl 4-bromo-3-chlorosulfonylthiophene-2-carboxylate is a specialized compound belonging to the class of thiophene derivatives, which have garnered attention in medicinal chemistry due to their diverse biological activities. This article focuses on the biological activity of this compound, exploring its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound can be depicted as follows:

  • Molecular Formula : C₉H₈BrClO₄S
  • Molecular Weight : 303.58 g/mol
  • CAS Number : 1231420-61-3

The compound exhibits a thiophene ring substituted with a bromo group, a chlorosulfonyl moiety, and an ethyl ester functional group. This unique structure contributes to its biological properties.

This compound has been primarily studied for its role as a carbonic anhydrase inhibitor . Carbonic anhydrases are enzymes that catalyze the reversible reaction between carbon dioxide and water to form bicarbonate and protons. Inhibition of these enzymes can lead to therapeutic effects in various conditions, such as glaucoma and certain types of cancer .

Therapeutic Applications

  • Intraocular Pressure Control : The compound has shown potential in lowering intraocular pressure (IOP) by inhibiting carbonic anhydrase, making it a candidate for treating glaucoma .
  • Anti-inflammatory Effects : Research indicates that thiophene derivatives can exhibit anti-inflammatory properties, which may be beneficial in treating inflammatory diseases .
  • Anticancer Activity : Some studies suggest that compounds with similar structures may possess anticancer properties. For instance, they can interfere with cellular signaling pathways that promote tumor growth .

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReference
Carbonic Anhydrase InhibitionReduces IOP by inhibiting enzyme activity
Anti-inflammatoryModulates inflammatory pathways
AnticancerDisrupts cancer cell signaling

Detailed Research Findings

  • Carbonic Anhydrase Inhibition : A study demonstrated that thiophene sulfonamides, including this compound, effectively inhibited carbonic anhydrase activity in vitro. This inhibition correlated with reduced IOP in animal models .
  • Inflammatory Disease Models : In models of inflammation, thiophene derivatives exhibited significant reduction in markers of inflammation, suggesting their potential use in treating conditions like rheumatoid arthritis .
  • Antitumor Activity : Compounds structurally related to this compound have been evaluated for their ability to inhibit cancer cell proliferation. For example, analogs showed selective cytotoxicity against breast cancer cell lines through modulation of STAT3 signaling pathways .

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed for Ethyl 4-bromo-3-chlorosulfonylthiophene-2-carboxylate, and how can reaction parameters be optimized for higher yields?

  • Methodological Answer : The synthesis typically involves sequential functionalization of the thiophene core. Bromination at the 4-position and chlorosulfonylation at the 3-position are critical steps. Optimization includes:

  • Temperature Control : Lower temperatures (0–5°C) during sulfonation to minimize side reactions like over-sulfonation .
  • Catalyst Selection : Use of Lewis acids (e.g., AlCl₃) to enhance electrophilic substitution efficiency .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane to isolate the product, monitored via TLC (Rf ~0.4–0.6 in 3:7 EA/hexane) .
    Yield improvements are achieved by iterative adjustment of stoichiometry and reaction time, with characterization via NMR (¹H/¹³C) and mass spectrometry for validation .

Q. Which spectroscopic and analytical techniques are most reliable for characterizing this compound, and how should conflicting data be addressed?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H NMR (CDCl₃) shows distinct signals for ester (-COOEt, δ ~4.3 ppm), bromo-thiophene (δ ~7.1–7.3 ppm), and sulfonyl groups (no direct protons). Discrepancies in integration may indicate impurities; repurification or deuterated solvent exchange is recommended .
  • IR Spectroscopy : Confirmation of sulfonyl (S=O, ~1350–1150 cm⁻¹) and ester (C=O, ~1720 cm⁻¹) functionalities. Overlapping peaks (e.g., C-Br vs. S=O) require deconvolution software or supplementary methods like elemental analysis .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular ions ([M+H]⁺). Discrepancies between calculated and observed m/z values necessitate recalibration or alternative ionization methods (e.g., MALDI) .
    Cross-validation with X-ray crystallography resolves structural ambiguities .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction resolve ambiguities in the molecular geometry of this compound, particularly sulfonyl group conformation?

  • Methodological Answer :

  • Crystal Growth : Slow evaporation of a saturated dichloromethane/hexane solution at 4°C yields suitable crystals .
  • Data Collection : Use a diffractometer (Mo Kα radiation, λ = 0.71073 Å) to collect reflections. SHELXS-97 solves the phase problem via direct methods .
  • Refinement : SHELXL-97 refines positional and thermal parameters. The sulfonyl group’s orientation is confirmed by residual electron density maps and torsion angles (e.g., C3-S1-O1-O2 ~85–95°) .
    Validation metrics (R-factor < 0.05, wR2 < 0.15) ensure accuracy .

Q. What computational approaches predict the reactivity of the chlorosulfonyl group in nucleophilic substitution reactions?

  • Methodological Answer :

  • DFT Calculations : Gaussian 09 with B3LYP/6-311+G(d,p) basis set computes frontier molecular orbitals (HOMO/LUMO) to identify electrophilic sites. The chlorosulfonyl group’s LUMO energy (-1.8 eV) suggests susceptibility to nucleophilic attack .
  • Molecular Dynamics (MD) : Simulate reaction trajectories in explicit solvent (e.g., DMSO) to assess steric hindrance and transition states.
    Experimental validation involves kinetic studies (e.g., monitoring substitution rates with amines via HPLC) .

Q. How can regioselectivity between bromo and chlorosulfonyl groups be controlled in cross-coupling reactions?

  • Methodological Answer :

  • Buchwald-Hartwig Amination : The bromo group reacts preferentially with Pd(OAc)₂/XPhos catalysts, leaving the sulfonyl group intact. Selectivity is confirmed by ¹⁹F NMR (if fluorinated amines are used) .
  • Sonogashira Coupling : Bromo-thiophene reacts with terminal alkynes (CuI/Pd(PPh₃)₄), while the sulfonyl group remains inert. TLC monitors reaction progress (Rf shift from 0.6 to 0.8) .
    Competing pathways are analyzed via Hammett plots to correlate substituent effects with reaction rates .

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